molecular formula C20H13ClN2O3S B265861 N-(2-benzoyl-4-chloro-phenyl)-4-cyano-benzenesulfonamide

N-(2-benzoyl-4-chloro-phenyl)-4-cyano-benzenesulfonamide

Cat. No. B265861
M. Wt: 396.8 g/mol
InChI Key: SQFNJPNKSVNGTB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chloro-phenyl)-4-cyano-benzenesulfonamide, commonly known as BCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCS is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF. It has a molecular weight of 412.84 g/mol and a melting point of 250-255°C. In

Scientific Research Applications

BCS has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BCS has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential inhibitor of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes.
In biochemistry, BCS has been used as a tool to study the role of sulfonamides in enzyme inhibition. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. BCS has also been used as a fluorescent probe to study the interaction of small molecules with proteins.
In material science, BCS has been investigated as a potential precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of applications such as gas storage and separation, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of BCS is not fully understood, but it is believed to involve the inhibition of enzymes and proteins. BCS has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. It has also been shown to inhibit the activity of protein tyrosine phosphatases by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects
BCS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BCS inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BCS has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

BCS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BCS is also soluble in organic solvents, which makes it easy to handle in the lab.
However, there are also some limitations to using BCS in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the results of experiments. Another limitation is that BCS can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of BCS. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its interactions with other proteins and enzymes to gain a better understanding of its mechanism of action. BCS can also be further investigated as a precursor for the synthesis of MOFs with specific properties for various applications.

properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-cyanobenzenesulfonamide

InChI

InChI=1S/C20H13ClN2O3S/c21-16-8-11-19(18(12-16)20(24)15-4-2-1-3-5-15)23-27(25,26)17-9-6-14(13-22)7-10-17/h1-12,23H

InChI Key

SQFNJPNKSVNGTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzophenone (2.92 g, 12.60 mmol) was dissolved in 60 mL of pyridine and 4-cyanobenzenesulfonyl chloride (2.66 g, 13.2 mmol) in 10 mL pyridine was then added. The mixture was stirred overnight at room temperature under N2, then poured in a steady stream into 350 mL vigorously stirring chilled 6M HCl which resulted in the precipitation of a yellow solid which was collected by vacuum filtration, washed well with H2O, then dissolved in 50 mL EtOAc and the solvents removed under vacuum to get a reddish powder which was dissolved in 75 mL boiling acetone. 150 mL of H2O was added in a slow stream to the hot, stirring acetone solution. A yellow precipitate formed upon cooling which was collected by vacuum filtration and dried overnight under vacuum to get 5.7 g product as a reddish powder (quant). 1H NMR (DMSO) δ 10.28 (s, 1H) 7.92 (dd, J=1.6, 8.8, 2H) 7.70 (d, 2H) 7.64(t, 1H) 7.58-7.52 (m, 3H) 7.50-7.46 (m, 2H) 7.42 (d, J=2.8 Hz, 1H) 7.03 (d, 8.8 Hz, 1H). MS: m/z =397.0 (M++1).
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2.92 g
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2.66 g
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10 mL
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150 mL
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